molecular formula C9H8F3N3 B13345395 2-(3,3,3-trifluoropropyl)-3H-imidazo[4,5-c]pyridine

2-(3,3,3-trifluoropropyl)-3H-imidazo[4,5-c]pyridine

Cat. No.: B13345395
M. Wt: 215.17 g/mol
InChI Key: QWBBIVAWUBTPPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,3,3-Trifluoropropyl)-3H-imidazo[4,5-c]pyridine is a heterocyclic compound that features both imidazole and pyridine rings. The presence of the trifluoropropyl group enhances its chemical properties, making it a valuable compound in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,3,3-trifluoropropyl)-3H-imidazo[4,5-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,3,3-trifluoropropylamine with a pyridine derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents like acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques like chromatography can enhance the efficiency of production .

Chemical Reactions Analysis

Types of Reactions

2-(3,3,3-Trifluoropropyl)-3H-imidazo[4,5-c]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[4,5-c]pyridine derivatives with hydroxyl groups, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

2-(3,3,3-Trifluoropropyl)-3H-imidazo[4,5-c]pyridine has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3,3,3-trifluoropropyl)-3H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets. The trifluoropropyl group enhances its binding affinity to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,3,3-Trifluoropropyl)-3H-imidazo[4,5-c]pyridine is unique due to the presence of both imidazole and pyridine rings, which confer distinct chemical and biological properties.

This compound’s versatility and unique structure make it a valuable subject of study in various scientific disciplines

Properties

Molecular Formula

C9H8F3N3

Molecular Weight

215.17 g/mol

IUPAC Name

2-(3,3,3-trifluoropropyl)-3H-imidazo[4,5-c]pyridine

InChI

InChI=1S/C9H8F3N3/c10-9(11,12)3-1-8-14-6-2-4-13-5-7(6)15-8/h2,4-5H,1,3H2,(H,14,15)

InChI Key

QWBBIVAWUBTPPQ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC2=C1N=C(N2)CCC(F)(F)F

Origin of Product

United States

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